1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid
Description
Chemical Identity and Nomenclature
This compound represents a highly substituted piperidine derivative characterized by its distinctive molecular architecture and chemical properties. The compound bears the Chemical Abstracts Service registry number 1780565-88-9 and is catalogued in the PubChem database under the compound identification number 105524546. The molecular formula C₁₅H₂₇NO₄ reflects the presence of fifteen carbon atoms, twenty-seven hydrogen atoms, one nitrogen atom, and four oxygen atoms, resulting in a calculated molecular weight of 285.38 grams per mole.
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being 3,3,5,5-tetramethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid. This naming system clearly identifies the structural features: the tetramethyl substitution pattern at positions 3 and 5 of the piperidine ring, the carboxylic acid functionality at position 4, and the tert-butoxy carbonyl protecting group attached to the nitrogen atom at position 1. Alternative nomenclature includes the simplified Chemical Identifier this compound, which explicitly identifies the protecting group structure.
The Simplified Molecular Input Line Entry System representation of this compound is CC1(CN(CC(C1C(=O)O)(C)C)C(=O)OC(C)(C)C)C, which provides a linear notation describing the connectivity and stereochemistry of all atoms within the molecule. The International Chemical Identifier string InChI=1S/C15H27NO4/c1-13(2,3)20-12(19)16-8-14(4,5)10(11(17)18)15(6,7)9-16/h10H,8-9H2,1-7H3,(H,17,18) offers another standardized method for representing the molecular structure, facilitating database searches and computational chemistry applications.
Historical Development in Heterocyclic Chemistry
The development of this compound must be understood within the broader historical context of heterocyclic chemistry, which traces its origins to the early nineteenth century. The history of heterocyclic chemistry began in the 1800s, coinciding with the systematic development of organic chemistry as a scientific discipline. This foundational period witnessed several landmark discoveries that established the theoretical and practical framework for modern heterocyclic compound synthesis and characterization.
Notable early developments in heterocyclic chemistry include the isolation of alloxan from uric acid by Brugnatelli in 1818, which marked one of the first systematic studies of nitrogen-containing heterocycles. Subsequently, Dobereiner's production of furfural from starch using sulfuric acid treatment in 1832 demonstrated the synthetic accessibility of oxygen-containing heterocycles. The discovery of pyrrole by Runge in 1834 through dry distillation of bones further expanded the known repertoire of nitrogen heterocycles, establishing fundamental principles that would later influence the development of piperidine chemistry.
The specific history of piperidine compounds begins with the pioneering work of Thomas Anderson, a Scottish chemist who first reported piperidine in 1850. This discovery was independently confirmed by Auguste Cahours, a French chemist, in 1852, who provided the compound with its current nomenclature. Both researchers obtained piperidine through the chemical degradation of piperine using nitric acid, establishing the connection between natural alkaloids and synthetic heterocyclic chemistry. These early investigations laid the groundwork for understanding the structural and chemical properties of six-membered nitrogen-containing rings, which would eventually lead to the development of more complex derivatives such as this compound.
The evolution of piperidine chemistry accelerated significantly during the twentieth century with the development of sophisticated protecting group strategies and advanced synthetic methodologies. The introduction of tert-butoxy carbonyl protecting groups represented a major advancement in amino acid and peptide chemistry, providing chemists with tools to selectively manipulate nitrogen-containing functional groups while preserving other reactive sites within complex molecules. This technological progression directly enabled the synthesis and application of highly substituted piperidine derivatives like this compound in modern pharmaceutical and materials science applications.
Position Within Piperidine Derivative Research
The research landscape surrounding piperidine derivatives has experienced remarkable growth and diversification, positioning compounds like this compound at the forefront of contemporary organic synthesis and pharmaceutical development. Piperidine-containing compounds represent one of the most important synthetic medicinal building blocks for drug construction, and their synthesis has become widespread across academic and industrial research laboratories. The significance of heterocyclic compounds in pharmaceutical applications cannot be overstated, with piperidine cycles being among the most common structural motifs found in modern therapeutic agents.
Contemporary research activity in piperidine chemistry demonstrates the field's vitality and continued expansion. According to recent bibliometric analysis, more than 7000 piperidine-related papers were published during a five-year period, as documented in chemical literature databases. This substantial research output reflects the ongoing interest in developing new synthetic methodologies, exploring novel applications, and understanding the fundamental properties of piperidine-based compounds. The research encompasses diverse areas including medicinal chemistry, materials science, catalysis, and synthetic methodology development.
The specific structural features of this compound position it within several important research domains. The presence of geminal dimethyl substitution at positions 3 and 5 creates significant steric hindrance around the nitrogen center, which influences both the chemical reactivity and conformational behavior of the molecule. Research on 2,2,6,6-tetrasubstituted piperidines has revealed unique characteristics related to their stereochemistry and conformational properties, with particular attention focused on the contribution of axial and equatorial methyl groups to overall molecular behavior. These sterically hindered piperidine derivatives have found applications in nitroxide radical chemistry, polymer science, and as specialized synthetic intermediates.
| Research Domain | Key Applications | Structural Relevance |
|---|---|---|
| Medicinal Chemistry | Drug intermediate synthesis | Protected amino acid functionality |
| Synthetic Methodology | Building block development | Sterically hindered nitrogen center |
| Conformational Studies | Stereochemical analysis | Tetrasubstituted piperidine ring |
| Protecting Group Chemistry | Selective transformations | tert-Butoxy carbonyl protection |
The integration of tert-butoxy carbonyl protection with the tetrasubstituted piperidine core creates a compound with unique synthetic utility. The protecting group provides selective reactivity control while the hindered piperidine ring contributes to conformational stability and reduced nucleophilicity at the nitrogen center. This combination of features makes this compound particularly valuable in multi-step synthetic sequences where selective protection and deprotection strategies are essential for achieving target molecular architectures.
Recent advances in heterocyclic synthesis have highlighted the importance of developing efficient methods for constructing complex piperidine derivatives. The field has seen significant progress in intramolecular cyclization strategies, radical-mediated transformations, and metal-catalyzed approaches for piperidine ring formation. These methodological developments directly impact the accessibility and synthetic utility of compounds like this compound, enabling their incorporation into increasingly sophisticated synthetic targets and applications.
Properties
IUPAC Name |
3,3,5,5-tetramethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-13(2,3)20-12(19)16-8-14(4,5)10(11(17)18)15(6,7)9-16/h10H,8-9H2,1-7H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEONTCHTNTZZFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(C1C(=O)O)(C)C)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid plays a significant role in biochemical reactions, primarily as a protecting group for amines. This compound interacts with enzymes, proteins, and other biomolecules by forming stable carbamate linkages, which protect the amine groups from unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine group. This interaction is crucial in peptide synthesis and other organic reactions where selective protection and deprotection of functional groups are required.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role as a protecting group. By protecting amine groups, this compound can influence cell function by preventing premature reactions that could alter cell signaling pathways, gene expression, and cellular metabolism. The controlled release of the amine group can be used to study specific biochemical pathways and the effects of amine-containing compounds on cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of carbamate linkages with amine groups. This interaction stabilizes the amine group, preventing it from participating in unwanted reactions. The Boc group can be removed under acidic conditions, leading to the release of the free amine group. This mechanism is widely used in organic synthesis and peptide chemistry to protect and deprotect amine groups in a controlled manner.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under neutral and basic conditions but can degrade under acidic conditions, leading to the release of the protected amine group. Long-term studies have shown that the stability of the Boc group can be influenced by factors such as temperature, pH, and the presence of other reactive species.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and can effectively protect amine groups without causing significant adverse effects. At high doses, there may be toxic or adverse effects due to the accumulation of the compound or its degradation products. Studies have shown that careful dosage control is necessary to avoid potential toxicity and ensure the desired biochemical effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to the protection and deprotection of amine groups. The compound interacts with enzymes and cofactors that facilitate the formation and cleavage of carbamate linkages. These interactions can affect metabolic flux and the levels of metabolites involved in amine-containing pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its availability for biochemical reactions. The transport and distribution of the compound are crucial for its effectiveness as a protecting group in various biochemical processes.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it needs to be in the right cellular environment to effectively protect amine groups and participate in biochemical reactions.
Biological Activity
1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid (commonly referred to as Boc-TMPA) is a synthetic compound that has garnered attention due to its potential biological activities. This article examines the biological activity of Boc-TMPA, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
Boc-TMPA is characterized by the following structural formula:
- IUPAC Name : this compound
- CAS Number : 1780565-88-9
- Molecular Weight : 285.38 g/mol
- Physical Form : Solid
The compound features a piperidine ring substituted with tert-butoxy and carboxylic acid groups, which are essential for its biological activity.
Boc-TMPA exhibits its biological effects primarily through modulation of enzyme activity. Notably, it has been studied for its role as an inhibitor of angiotensin-converting enzyme (ACE), which is crucial in the regulation of blood pressure. The inhibition of ACE can lead to vasodilation and reduced blood pressure, making it a candidate for antihypertensive therapies.
ACE Inhibition Studies
In comparative studies, Boc-TMPA demonstrated significant inhibition of ACE with an IC50 value of approximately 0.07 µM. This indicates a potent effect relative to other compounds tested in similar conditions .
Pharmacological Properties
Boc-TMPA has been evaluated for several pharmacological properties:
- Antihypertensive Activity : As mentioned earlier, its ability to inhibit ACE suggests potential use in managing hypertension.
- Neuroprotective Effects : Preliminary studies indicate that Boc-TMPA may have neuroprotective properties, possibly through modulation of neurotransmitter levels or reduction of oxidative stress.
Case Study 1: In Vivo Efficacy
In a study involving renal hypertensive rats, Boc-TMPA was administered at a dosage of 10 mg/kg. The results showed no significant change in blood pressure or heart rate, suggesting that while it may inhibit ACE in vitro, its efficacy in vivo may be limited under certain conditions .
Case Study 2: Synthesis and Biological Evaluation
A synthesis pathway for Boc-TMPA was reported where the compound was derived from simpler piperidine derivatives. The synthesized compound was then evaluated for biological activity against various enzymes involved in metabolic pathways. The findings indicated that modifications to the piperidine structure could enhance or diminish biological activity depending on the substituents used .
Data Table: Biological Activity Comparison
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| Boc-TMPA | 0.07 | ACE Inhibitor |
| Hydroxamic Acid Derivative | 0.011 | Strong ACE Inhibitor |
| Other Tested Compounds | Varies | Vascular Effects |
Comparison with Similar Compounds
Steric and Electronic Effects
- Tetramethyl Substituents : The 3,3,5,5-tetramethyl configuration in the primary compound imposes significant steric hindrance, slowing nucleophilic attacks at the piperidine nitrogen. This contrasts with derivatives like 1-(tert-Butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid (CAS 189321-63-9), where smaller substituents permit faster reaction kinetics in acylations .
- Fluorine Substitution : The 5,6-difluoro analog (CAS 1255666-86-4) exhibits enhanced metabolic stability due to fluorine’s electronegativity, which strengthens C-F bonds and reduces oxidative degradation .
- Pyrazole Moiety : The pyrazole-containing derivative (sc-333360) engages in hydrogen bonding via its nitrogen atoms, improving solubility in polar solvents like DMSO. This contrasts with the primary compound’s reliance on carboxylic acid for polarity .
Solubility and Reactivity
- Carboxylic Acid Group : All compounds retain the carboxylic acid, enabling salt formation and pH-dependent solubility. However, the tetramethyl variant’s bulky substituents reduce aqueous solubility compared to spiro derivatives (e.g., CAS 1363381-87-6), where rigid frameworks limit hydrophobic surface area .
- Boc Protection : The Boc group universally enhances stability during synthetic steps but may hinder crystallization in high-steric environments, as seen in the primary compound.
Preparation Methods
Synthesis of 3,3,5,5-Tetramethylpiperidine
Starting Material: The synthesis begins with the preparation of 3,3,5,5-tetramethylpiperidine, which can be achieved through various methods, including the reaction of piperidine with methyl iodide or other alkylating agents.
Reaction Conditions: The alkylation reaction is typically carried out in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under basic conditions (e.g., sodium hydroxide or potassium carbonate).
Introduction of the Boc Group
Reagents: The Boc group is introduced using di-tert-butyl dicarbonate (Boc$$2$$O) in the presence of a base such as triethylamine (Et$$3$$N) or 4-dimethylaminopyridine (DMAP).
Reaction Conditions: This reaction is usually performed in dichloromethane (DCM) or THF at room temperature.
Carboxylation
Reagents: The introduction of the carboxyl group can be achieved through the reaction with chloroformic acid or its derivatives in the presence of a base.
Reaction Conditions: This step is typically carried out in a solvent like DCM or THF, with careful control of temperature and pH to avoid side reactions.
Detailed Synthesis Protocol
Here is a more detailed protocol based on general methods for similar compounds:
Step 1: Synthesis of 3,3,5,5-Tetramethylpiperidine
| Reagent | Quantity |
|---|---|
| Piperidine | 1 eq. |
| Methyl iodide | 4 eq. |
| Sodium hydroxide | 4 eq. |
| DMF | Solvent |
- Procedure: Combine piperidine, methyl iodide, and sodium hydroxide in DMF. Stir at room temperature for several hours. Work up with water and extract with an organic solvent.
Step 2: Introduction of the Boc Group
| Reagent | Quantity |
|---|---|
| 3,3,5,5-Tetramethylpiperidine | 1 eq. |
| Di-tert-butyl dicarbonate (Boc$$_2$$O) | 1.1 eq. |
| Triethylamine (Et$$_3$$N) | 1.1 eq. |
| DCM | Solvent |
- Procedure: Combine the piperidine derivative, Boc$$2$$O, and Et$$3$$N in DCM. Stir at room temperature overnight. Work up with water and extract with an organic solvent.
Step 3: Carboxylation
| Reagent | Quantity |
|---|---|
| Boc-protected piperidine | 1 eq. |
| Chloroformic acid or derivative | 1.1 eq. |
| Pyridine | 1.1 eq. |
| DCM | Solvent |
- Procedure: Combine the Boc-protected piperidine, chloroformic acid or its derivative, and pyridine in DCM. Stir at room temperature for several hours. Work up with water and extract with an organic solvent.
Purification and Characterization
After synthesis, the compound is typically purified using chromatography techniques such as column chromatography or recrystallization. Characterization involves spectroscopic methods like NMR ($$^1$$H and $$^{13}$$C) and mass spectrometry to confirm the structure.
Q & A
Basic: What are the key synthetic pathways for synthesizing 1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid, and how is purity optimized?
The synthesis typically involves a multi-step approach:
- Step 1: Protection of the piperidine amine with a tert-butoxycarbonyl (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
- Step 2: Introduction of the 3,3,5,5-tetramethyl substituents via alkylation or methylation reactions, requiring careful temperature control (−20°C to room temperature) to avoid over-substitution .
- Step 3: Carboxylic acid functionalization, often achieved through hydrolysis of a nitrile or ester precursor under acidic or basic conditions .
Purity Optimization: - Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures).
- Analytical validation using HPLC or LC-MS to confirm >95% purity, with NMR spectroscopy to verify structural integrity .
Basic: How does the Boc protecting group influence the compound’s stability and reactivity in downstream reactions?
The Boc group serves dual roles:
- Stability: It shields the piperidine amine from undesired side reactions (e.g., nucleophilic attacks) during synthesis. The Boc group is stable under basic and neutral conditions but cleaved selectively under acidic conditions (e.g., trifluoroacetic acid) .
- Reactivity Modulation: The electron-withdrawing nature of the Boc group slightly deactivates the piperidine ring, reducing steric hindrance around the carboxylic acid moiety, which is critical for coupling reactions (e.g., amide bond formation in peptide synthesis) .
Advanced: What experimental strategies address steric hindrance during derivatization of the 3,3,5,5-tetramethylpiperidine core?
The tetramethyl groups create significant steric bulk, complicating further functionalization. Strategies include:
- Solvent Selection: Use of polar aprotic solvents (e.g., DMF, DMSO) to enhance reagent solubility and reaction kinetics .
- Catalysis: Employing Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions, which tolerate steric hindrance better than traditional methods .
- Temperature Gradients: Gradual heating (e.g., 40–60°C) to balance reaction rate and byproduct formation .
- Computational Modeling: Pre-screening reaction conditions using density functional theory (DFT) to predict feasible pathways and transition states .
Advanced: How can researchers resolve discrepancies in hydrolysis rates of the Boc group under varying pH conditions?
Contradictory hydrolysis data may arise due to:
- pH-Dependent Degradation: The Boc group hydrolyzes faster under strong acidic (pH < 2) or basic (pH > 10) conditions. Neutral pH stabilizes the group but slows cleavage .
Methodological Approach: - Controlled Kinetic Studies: Monitor hydrolysis via HPLC at fixed intervals under standardized pH (e.g., 0.1 M HCl vs. 0.1 M NaOH) .
- Isotope Labeling: Use ¹³C-labeled Boc groups to track degradation products via mass spectrometry, distinguishing between hydrolytic and oxidative pathways .
Advanced: What computational tools predict the compound’s reactivity in novel catalytic systems?
- Quantum Chemical Calculations: Software like Gaussian or ORCA models reaction pathways, identifying energy barriers for transformations (e.g., decarboxylation or esterification) .
- Machine Learning (ML): Train ML algorithms on existing reaction databases (e.g., Reaxys) to predict optimal catalysts or solvents for specific reactions (e.g., Suzuki-Miyaura coupling) .
- Molecular Dynamics (MD): Simulate solvent effects on the tetramethylpiperidine core’s conformational flexibility, guiding solvent selection for crystallization .
Basic: What are the compound’s applications in polymer chemistry, and how is its carboxylic acid group utilized?
The carboxylic acid moiety enables:
- Polymer Backbone Functionalization: It participates in condensation reactions with diols or diamines to form polyesters or polyamides, useful in drug delivery systems .
- Controlled Drug Release: The acid group can be conjugated to pH-sensitive linkers, enabling targeted release in acidic environments (e.g., tumor microenvironments) .
Key Studies: - In vitro release assays using fluorescein-tagged polymers show >80% payload release at pH 5.0 vs. <10% at pH 7.4 .
Advanced: How does the compound’s stability in environmental matrices impact ecotoxicology studies?
- Environmental Persistence: The compound exhibits moderate stability (half-life ~7 days in aqueous solutions at 25°C), degrading primarily via hydrolysis to less toxic metabolites (e.g., 3,3,5,5-tetramethylpiperidine) .
- Analytical Protocols: Use LC-MS/MS to detect trace levels (ppb) in soil or water samples, with solid-phase extraction (SPE) for preconcentration .
- Toxicity Profiling: Conduct Daphnia magna or algal growth inhibition assays to assess ecological risks of degradation byproducts .
Advanced: What strategies validate the compound’s structural integrity in complex reaction mixtures?
- In Situ FTIR Spectroscopy: Monitor characteristic peaks (e.g., Boc C=O stretch at ~1680 cm⁻¹) during reactions .
- 2D NMR (HSQC, HMBC): Resolve overlapping signals in crowded spectra caused by tetramethyl groups .
- X-ray Crystallography: Confirm absolute stereochemistry and crystal packing, critical for patent applications .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
- Hazard Mitigation: Wear nitrile gloves and safety goggles due to potential skin/eye irritation (GHS Category 2) .
- Ventilation: Use fume hoods to avoid inhalation of fine powders (H335: Respiratory irritation) .
- Spill Management: Neutralize acidic degradation products with sodium bicarbonate before disposal .
Advanced: How can researchers leverage the compound’s stereoelectronic properties in asymmetric catalysis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
